molecular formula C23H30N4O B4484086 N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

Cat. No.: B4484086
M. Wt: 378.5 g/mol
InChI Key: ABGIGPGFKSEPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyrrolidine ring attached to a benzamide structure. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-methylpiperazin-1-yl)benzaldehyde.

    Formation of the Pyrrolidine Derivative: The next step involves the synthesis of 4-[(pyrrolidin-1-yl)methyl]benzaldehyde.

    Coupling Reaction: The final step involves the coupling of the two derivatives to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yield and purity. This may include the use of advanced catalytic systems and optimized reaction conditions to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .

Mechanism of Action

The mechanism of action of N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c1-25-14-16-27(17-15-25)22-10-8-21(9-11-22)24-23(28)20-6-4-19(5-7-20)18-26-12-2-3-13-26/h4-11H,2-3,12-18H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGIGPGFKSEPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
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N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
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N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

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